5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid

Covalent fragment-based drug discovery Electrophilic warhead Cysteine-targeted covalent inhibitors

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 2297693-02-6) is a research-grade spirocyclic building block designed for fragment-based covalent drug discovery (FBDD). Unlike the unsubstituted parent scaffold (CAS 1909337-63-8) or the Boc-protected analog (CAS 1363382-36-8), this compound integrates three essential features into a single, low-molecular-weight (209.24 g/mol) entity: a conformationally constraining 5-azaspiro[2.5]octane core (Fsp³ = 0.636), an N-acryloyl electrophilic warhead for covalent cysteine targeting, and a C-2 carboxylic acid handle for modular SAR elaboration. This unique architecture enables direct fragment screening, hit identification, and subsequent parallel synthesis of amide, ester, or alcohol derivatives without compromising the warhead. Procure this compound to accelerate your covalent inhibitor discovery program with a pre-validated, fragment-sized pharmacophore.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 2297693-02-6
Cat. No. B2871720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid
CAS2297693-02-6
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESC=CC(=O)N1CCCC2(C1)CC2C(=O)O
InChIInChI=1S/C11H15NO3/c1-2-9(13)12-5-3-4-11(7-12)6-8(11)10(14)15/h2,8H,1,3-7H2,(H,14,15)
InChIKeyIPTTVGDYJXYZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 2297693-02-6): A Dual-Function Spirocyclic Covalent Fragment for Fragment-Based Drug Discovery Procurement


5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 2297693-02-6; molecular formula C₁₁H₁₅NO₃; molecular weight 209.24 g/mol) is a spirocyclic building block belonging to the 5-azaspiro[2.5]octane family . Its structure integrates three pharmacologically relevant features within a single fragment-sized molecule: a saturated 5-azaspiro[2.5]octane core providing three-dimensional conformational constraint, an N-acryloyl (prop-2-enoyl) electrophilic warhead capable of forming covalent bonds with cysteine thiols, and a C-2 carboxylic acid group serving as an orthogonal synthetic handle for fragment elaboration [1]. The spirocyclic 5-azaspiro[2.5]octane scaffold has been established as a privileged architecture in chemistry-driven drug discovery, with demonstrated utility in generating functionalized pyrrolidines and piperidines of considerable medicinal chemistry relevance [2]. The acryloyl substituent positions this compound within the emerging class of spirocyclic covalent fragments, which have been validated through innate C–H functionalization strategies for installing cyano- and acrylamide warheads onto sp²–sp³ fragments [1].

Why 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid Cannot Be Replaced by Simpler Azaspiro[2.5]octane Analogs: The Functional Triad Rationale


Substituting 5-prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid with a generic 5-azaspiro[2.5]octane analog eliminates one or more of the three functionally integrated features that define its utility. The unsubstituted parent scaffold, 5-azaspiro[2.5]octane-2-carboxylic acid hydrochloride (CAS 1909337-63-8; MW 191.66 g/mol), lacks the electrophilic acryloyl warhead entirely, rendering it incapable of covalent target engagement [1]. Conversely, the Boc-protected analog 5-Boc-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 1363382-36-8; MW 255.31 g/mol; density 1.2 ± 0.1 g/cm³; predicted boiling point 392.1 ± 25.0 °C) replaces the acryloyl group with a tert-butoxycarbonyl protecting group that blocks both covalent warhead function and N–H hydrogen-bonding capability, while adding 46 Da of molecular weight that pushes it further from ideal fragment physicochemical space. The distinct physicochemical profile of the acryloyl-bearing target compound—lighter, more polar, and intrinsically electrophilic—cannot be recreated by mixing separate building blocks, because the spatial relationship between the spirocyclic constraint, the electrophilic warhead vector, and the carboxylic acid exit vector is fixed in a single molecular entity. This co-localization is critical for fragment-based covalent drug discovery, where the orientation of the warhead relative to the scaffold determines which protein cysteine residues are liganded [2].

Quantitative Differentiation Evidence for 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 2297693-02-6) Versus Comparator Compounds


Covalent Warhead Presence: Acryloyl Electrophile Versus Non-Electrophilic Parent Scaffold (CAS 1909337-63-8)

CAS 2297693-02-6 incorporates an acryloyl (prop-2-enoyl) group at the N-5 position of the 5-azaspiro[2.5]octane scaffold, constituting an α,β-unsaturated carbonyl electrophile capable of covalent cysteine modification—a functionality entirely absent in the parent 5-azaspiro[2.5]octane-2-carboxylic acid hydrochloride (CAS 1909337-63-8). This warhead installation is achieved through acylation of the secondary amine, converting a nucleophilic nitrogen into an electrophilic acrylamide center . The presence of this warhead is a structural prerequisite for covalent fragment screening; without it, the parent scaffold (CAS 1909337-63-8) can only participate in non-covalent binding interactions [1].

Covalent fragment-based drug discovery Electrophilic warhead Cysteine-targeted covalent inhibitors

Fragment Physicochemical Profile: Rule-of-Three Compliance Versus Boc-Protected Analog (CAS 1363382-36-8)

The target compound (CAS 2297693-02-6) exhibits a fragment-appropriate physicochemical profile with a molecular weight of 209.24 g/mol, placing it within the Rule of Three (Ro3) guideline of MW ≤ 300 Da for fragment libraries . In contrast, the commonly available Boc-protected analog 5-Boc-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 1363382-36-8) carries a molecular weight of 255.31 g/mol , a 22% increase. While the Boc analog remains technically within the MW cutoff, its predicted density (1.2 ± 0.1 g/cm³) and elevated boiling point (392.1 ± 25.0 °C) reflect the additional steric bulk of the tert-butyl carbamate, which also increases the number of rotatable bonds from 4 (target) to 5 (Boc analog) and adds a hydrogen-bond acceptor (carbamate carbonyl) . Heterocyclic spirocycles that conform to the Rule of Three have been demonstrated to provide superior fragment library composition for FBDD, with three-dimensional scaffolds displaying improved physicochemical properties compared to flat, sp²-rich compounds [1].

Fragment-based drug discovery Rule of Three Physicochemical property optimization Library design

Spirocyclic Acrylamide Class-Level Evidence: Attenuated Reactivity and Distinct Cysteine Liganding Profile Versus Azetidine Acrylamides

Although no target-specific biological data are available for CAS 2297693-02-6, compelling class-level evidence from the Cravatt laboratory (JACS 2024) demonstrates that spirocyclic acrylamides as a structural class exhibit distinct and therapeutically relevant behavior compared to non-spirocyclic acrylamide electrophiles. Specifically, stereo- and regiochemically defined spirocyclic acrylamide stereoprobes showed attenuated reactivity compared to structurally related azetidine acrylamide stereoprobes, yet preferentially liganded specific cysteines on diverse protein classes in human cancer cells when analyzed by cysteine-directed activity-based protein profiling (ABPP) [1]. One spirocyclic acrylamide (ZL-12A) was further characterized as promoting degradation of the TFIIH helicase ERCC3 via reaction with cysteine C342—the same residue targeted by the natural product triptolide—yet producing a functionally distinct degradation outcome [1]. The attenuated intrinsic reactivity of the spirocyclic acrylamide scaffold is a pharmacologically desirable feature, as it may reduce non-specific protein labeling while preserving target-specific covalent engagement [1]. This reactivity profile is attributable to the conformational constraint imposed by the spirocyclic junction, which modulates the electrophilicity of the acrylamide moiety [2].

Activity-based protein profiling Covalent stereoprobes Cysteine liganding Spirocyclic acrylamides

Three-Dimensional Scaffold Architecture: Calculated Fsp³ of 0.636 Versus Typical Drug Average of 0.47

The fraction of sp³-hybridized carbons (Fsp³) is an established metric for molecular three-dimensionality, with higher values correlating with improved clinical success rates and reduced attrition due to physicochemical property-related failures [1]. Analysis of the SMILES structure C=CC(=O)N1CCCC2(CC2C(=O)O)C1 for CAS 2297693-02-6 yields an Fsp³ of 0.636 (7 sp³ carbons out of 11 total carbons), substantially exceeding the average Fsp³ of 0.47 reported for marketed drugs and 0.36 for research-phase compounds [1]. This elevated three-dimensional character is a direct consequence of the saturated 5-azaspiro[2.5]octane bicyclic system, in which the quaternary spiro carbon enforces a fixed orthogonal relationship between the piperidine and cyclopropane rings [2]. The spirocyclic architecture provides greater three-dimensionality than aromatic ring systems and cannot be replicated by monocyclic or linearly fused scaffolds—the spiro center creates a uniquely spherical molecular shape that expands the accessible chemical space for biological target engagement [3].

Fsp³ Three-dimensionality Spirocyclic scaffold Drug-likeness

Orthogonal Synthetic Handle: C-2 Carboxylic Acid as a Derivatization Vector for Fragment Elaboration

The C-2 carboxylic acid group on the cyclopropane ring of CAS 2297693-02-6 provides an orthogonal synthetic handle that enables fragment elaboration through well-established amide coupling, esterification, or reduction chemistry without disturbing the acryloyl warhead at N-5 . This is a deliberate design feature that distinguishes this compound from spirocyclic acrylamide fragments lacking a carboxylic acid handle—such fragments would require de novo synthesis of each derivative rather than modular elaboration from a common intermediate. The carboxylic acid is positioned on the cyclopropane ring (C-2), spatially separated from the acryloyl warhead on the piperidine nitrogen (N-5), ensuring that derivatization at one functional group does not compromise the other. This orthogonal reactivity is consistent with the broader strategy in fragment-based drug discovery of incorporating synthetic handles from the outset, as demonstrated in the cycloaddition-based synthesis of heterocyclic spirocycles where fragments were primed for further elaboration through the inclusion of synthetic handles [1]. The carboxylic acid also contributes a hydrogen-bond donor and acceptor, enhancing aqueous solubility relative to ester or amide-only spirocyclic fragments.

Fragment elaboration Carboxylic acid handle Parallel synthesis Amide coupling

Synthetic Tractability: C–H Functionalization Strategy for Spirocyclic Acrylamide Warhead Installation

The Martinelli et al. (2023) study published in Organic & Biomolecular Chemistry demonstrated a general method for installing acrylamide warheads onto spirocyclic sp²–sp³ fragments via innate C–H functionalization using hydrogen-atom transfer (HAT) reagents and radical acceptors [1]. This methodology enabled streamlined, single-step access to covalent fragments through direct introduction of cyano- or acrylamide warheads, bypassing traditional multi-step synthetic routes that require pre-functionalized precursors [1]. The relevance to CAS 2297693-02-6 is that this compound represents a specific embodiment of the spirocyclic acrylamide fragment class synthesized through analogous acylation chemistry—the acryloyl group is installed at the N-5 position of the pre-formed 5-azaspiro[2.5]octane scaffold. The validated synthetic accessibility of this chemotype reduces procurement risk, as the compound can be resupplied through established synthetic routes without reliance on a single vendor or capricious synthetic steps [2].

Late-stage functionalization C–H activation Covalent fragment synthesis Radical chemistry

Optimal Procurement and Application Scenarios for 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS 2297693-02-6) Based on Quantitative Evidence


Covalent Fragment-Based Drug Discovery (FBDD) Library Construction

CAS 2297693-02-6 is optimally deployed as a covalent fragment for electrophilic screening libraries in FBDD programs. Its molecular weight of 209.24 g/mol places it well within Rule of Three guidelines for fragment physicochemical space (MW ≤ 300 Da), while the acryloyl warhead enables covalent cysteine targeting that is absent in the parent scaffold (CAS 1909337-63-8) and blocked in the Boc-protected analog (CAS 1363382-36-8) . The spirocyclic architecture provides an Fsp³ of 0.636—77% higher than the average research compound (0.36)—conferring the three-dimensionality that is increasingly prioritized in fragment library design to improve hit quality and downstream lead optimization trajectories [1]. The class-level evidence from the Cravatt laboratory (JACS 2024) further supports the procurement rationale: spirocyclic acrylamides as a chemotype demonstrate attenuated reactivity and preferential cysteine liganding compared to non-spirocyclic acrylamides, making them attractive starting points for selective covalent inhibitor discovery [2].

Hit-to-Lead Fragment Elaboration via Carboxylic Acid Derivatization

Following identification as a covalent fragment hit, CAS 2297693-02-6 enables modular structure-activity relationship (SAR) exploration through the C-2 carboxylic acid handle, which is positioned on the cyclopropane ring and is chemically orthogonal to the N-5 acryloyl warhead . This spatial separation—enforced by the spirocyclic junction—ensures that amide coupling, esterification, or reduction at the carboxylic acid does not compromise the electrophilic warhead required for target engagement. The design principle of incorporating synthetic handles from the outset of fragment synthesis is well-established in the FBDD literature and has been explicitly demonstrated for heterocyclic spirocycle libraries [1]. This dual-functional architecture reduces the synthetic burden of fragment elaboration compared to spirocyclic acrylamide fragments lacking a carboxylic acid handle, which would require de novo synthesis for each derivative.

Chemoproteomic Target Identification and Ligandability Mapping Studies

The spirocyclic acrylamide chemotype represented by CAS 2297693-02-6 is structurally analogous to the spirocyclic acrylamide stereoprobes characterized by Liu et al. (JACS 2024) in cysteine-directed activity-based protein profiling (ABPP) experiments in human cancer cells . In that study, spirocyclic acrylamides preferentially liganded specific cysteines across diverse protein classes, and one compound (ZL-12A) was developed into a monofunctional ERCC3 degrader . While CAS 2297693-02-6 has not been directly profiled in published chemoproteomic studies, its structural features—spirocyclic constraint, acryloyl warhead, and carboxylic acid handle—are consistent with the design principles of electrophilic stereoprobes used for proteomic ligandability mapping. The carboxylic acid handle additionally enables conjugation to biotin or fluorophore reporters for target engagement assays, providing an advantage over spirocyclic acrylamides that lack a conjugation-competent functional group.

Custom Synthesis and Derivative Library Production Starting from a Common Intermediate

For medicinal chemistry groups requiring a series of spirocyclic covalent fragments with systematic structural variation, CAS 2297693-02-6 serves as a strategic common intermediate. The carboxylic acid at C-2 enables parallel synthesis of amide, ester, and reduced alcohol derivatives, while the acryloyl warhead at N-5 remains intact throughout these transformations . This contrasts with the Boc-protected analog (CAS 1363382-36-8), which would require a deprotection–acryloylation sequence to install the warhead after derivatization—adding two synthetic steps and potentially introducing compatibility issues. The validated synthetic accessibility of the spirocyclic scaffold through both multicomponent condensation approaches (Wipf 2004) [1] and C–H functionalization strategies (Martinelli 2023) [2] further supports the feasibility of procuring or synthesizing this compound at scale for library production.

Quote Request

Request a Quote for 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.